molecular formula C7H6N2O B13104201 7H-Pyrano[2,3-d]pyrimidine CAS No. 254-69-3

7H-Pyrano[2,3-d]pyrimidine

Cat. No.: B13104201
CAS No.: 254-69-3
M. Wt: 134.14 g/mol
InChI Key: HFXRMQZCAIBURX-UHFFFAOYSA-N
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Description

7H-Pyrano[2,3-d]pyrimidine is an unsaturated six-membered heterocyclic compound that is constructed by the fusion of pyran and pyrimidine rings. This compound consists of one oxygen atom at position number 8 and two nitrogen atoms at positions 1 and 3 . It has garnered significant attention due to its diverse applications in various fields, including pharmacology and organic chemistry.

Preparation Methods

The synthesis of 7H-Pyrano[2,3-d]pyrimidine can be achieved through several methods:

    Knoevenagel-Michael Cyclocondensation: This method involves the reaction of barbituric acid or 1,3-dimethylbarbituric acid with malononitrile and arylaldehyde derivatives.

    Magnetically Recoverable Nanocatalysts: Recent advancements have shown the use of magnetic nanocatalysts for the synthesis of pyrano-pyrimidines.

Chemical Reactions Analysis

7H-Pyrano[2,3-d]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

7H-Pyrano[2,3-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7H-Pyrano[2,3-d]pyrimidine involves its interaction with specific molecular targets:

Properties

CAS No.

254-69-3

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

7H-pyrano[2,3-d]pyrimidine

InChI

InChI=1S/C7H6N2O/c1-2-6-4-8-5-9-7(6)10-3-1/h1-2,4-5H,3H2

InChI Key

HFXRMQZCAIBURX-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=CN=CN=C2O1

Origin of Product

United States

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